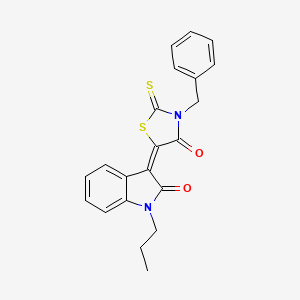![molecular formula C27H23ClN2O6S B11629942 methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629942.png)
methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[2-(3-chlorophényl)-4-hydroxy-3-{[3-méthyl-4-(prop-2-én-1-yloxy)phényl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate de méthyle est un composé organique complexe avec une structure unique qui comprend un cycle thiazole, un cycle pyrrole et divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[2-(3-chlorophényl)-4-hydroxy-3-{[3-méthyl-4-(prop-2-én-1-yloxy)phényl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate de méthyle implique plusieurs étapes, notamment la formation des cycles thiazole et pyrrole, suivie de l'introduction de divers substituants. Les voies de synthèse courantes comprennent :
Formation du cycle thiazole : Ceci peut être réalisé par la synthèse de thiazole de Hantzsch, qui implique la condensation d'α-halocétones avec des thioamides.
Formation du cycle pyrrole : La synthèse de Paal-Knorr est souvent utilisée, impliquant la cyclisation de composés 1,4-dicarbonylés avec de l'ammoniac ou des amines primaires.
Introduction de substituants : Divers groupes fonctionnels sont introduits par des réactions telles que l'acylation de Friedel-Crafts, la substitution nucléophile et l'estérification.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[2-(3-chlorophényl)-4-hydroxy-3-{[3-méthyl-4-(prop-2-én-1-yloxy)phényl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle à l'aide d'oxydants tels que le PCC (chlorochromate de pyridinium).
Réduction : Les groupes carbonyle peuvent être réduits en alcools à l'aide d'agents réducteurs comme le borohydrure de sodium (NaBH4).
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles par des réactions de substitution nucléophile aromatique.
Réactifs et conditions courants
Oxydation : PCC, DMSO (diméthylsulfoxyde) et acide acétique.
Réduction : NaBH4, LiAlH4 (hydrure de lithium et d'aluminium).
Substitution : Nucléophiles tels que les amines, les thiols et les alcoolates.
Principaux produits
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools.
Substitution : Formation de composés aromatiques substitués.
Applications de la recherche scientifique
Le 2-[2-(3-chlorophényl)-4-hydroxy-3-{[3-méthyl-4-(prop-2-én-1-yloxy)phényl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-[2-(3-chlorophényl)-4-hydroxy-3-{[3-méthyl-4-(prop-2-én-1-yloxy)phényl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Liaison aux enzymes : Inhibition ou activation d'enzymes spécifiques impliquées dans les voies métaboliques.
Interaction avec l'ADN : Liaison à l'ADN et affectation de l'expression des gènes.
Modulation de l'activité des récepteurs : Interaction avec les récepteurs de surface cellulaire et modification des voies de transduction du signal.
Applications De Recherche Scientifique
METHYL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of METHYL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Le 2-[2-(3-chlorophényl)-4-hydroxy-3-{[3-méthyl-4-(prop-2-én-1-yloxy)phényl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate de méthyle peut être comparé à d'autres composés similaires, tels que :
Dérivés de l'imidazole : Connus pour leur large éventail d'activités biologiques.
Dérivés du thiazole : Utilisés dans diverses applications thérapeutiques.
Dérivés du pyrrole : Étudiés pour leurs propriétés antimicrobiennes et anticancéreuses.
Propriétés
Formule moléculaire |
C27H23ClN2O6S |
|---|---|
Poids moléculaire |
539.0 g/mol |
Nom IUPAC |
methyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H23ClN2O6S/c1-5-11-36-19-10-9-17(12-14(19)2)22(31)20-21(16-7-6-8-18(28)13-16)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h5-10,12-13,21,31H,1,11H2,2-4H3/b22-20+ |
Clé InChI |
QHEJLUQYWPKELD-LSDHQDQOSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Cl)/O)OCC=C |
SMILES canonique |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Cl)O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)
![5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole](/img/structure/B11629886.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629900.png)
![3-methyl-7-(2-methylpropyl)-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11629904.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11629908.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11629912.png)
![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one](/img/structure/B11629920.png)
![2-(dimethylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629925.png)
![Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629928.png)
![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629934.png)
![(5Z)-1-(3-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11629940.png)

